2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Coordination Chemistry Medicinal Chemistry Crystal Engineering

Researchers developing B-Raf V600E inhibitors or metal-organic frameworks face regioisomeric uncertainty when substituting pyridine positional isomers. 2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS 2138068-95-6) provides the exact pyridin-3-yl connectivity essential for divergent coordination geometry and kinase hinge-binding. • Pyridin-3-yl regioisomer ensures non-linear metal-organic chain propagation per documented isomeric effect studies. • Free carboxylic acid enables rapid amide coupling for focused library synthesis without protecting group manipulation. • Gem-dimethyl-α-carboxylic acid motif restricts conformational freedom, improving salt crystallinity for solid-form screening.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 2138068-95-6
Cat. No. B2849020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
CAS2138068-95-6
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESCC(C)(C(=O)O)N1C=C(N=N1)C2=CN=CC=C2
InChIInChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17)
InChIKeyRXENIXYMUVTAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic Acid: Chemical Identity & Properties


2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS 2138068-95-6, PubChem CID 137698942) is a synthetic heterocyclic building block belonging to the pyridyl-1,2,3-triazole carboxylic acid class [1]. It features a 1,2,3-triazole core N1-substituted with a gem-dimethyl propanoic acid group and C4-substituted with a pyridin-3-yl ring. Computed physicochemical properties include a molecular weight of 232.24 g/mol, XLogP3-AA of 0.6, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds, placing it within drug-like chemical space [1]. The compound is catalogued in PubChem and multiple chemical supplier databases, with commercial availability at purities of 95%+ , though published biological activity data specific to this compound remain absent from major bioactivity databases such as ChEMBL and BindingDB as of the search date.

1 Heterocyclic building block for triazole-carboxylate scaffold assembly
2 Non-substitutable pyridin-3-yl regioisomer for coordination chemistry and fragment libraries
3 Free carboxylic acid enables direct amide coupling without deprotection steps

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic Acid: Substitution Risks


The combination of the pyridin-3-yl regioisomer, the 1,2,3-triazole (vs. 1,2,4-triazole) connectivity, and the gem-dimethyl-α-carboxylic acid motif creates a unique three-dimensional and electronic profile that cannot be replicated by simply interchanging any single structural feature [1]. Pyridyltriazole-containing compounds have been patented as selective B-Raf V600E kinase inhibitors [2] and as herbicidal carboxylate derivatives [3], where even minor positional isomer changes (e.g., pyridin-2-yl vs. pyridin-3-yl, or 1,2,3-triazole vs. 1,2,4-triazole) profoundly alter target binding and biological outcome. The gem-dimethyl group imposes conformational restriction on the carboxylic acid-bearing side chain, influencing both the pKa and the spatial orientation of the metal-coordinating or hydrogen-bonding carboxylate, which directly impacts metal-chelating capacity, solubility, and crystallinity of derived coordination polymers or pharmaceutical salts [1][4]. Without direct comparative data, any substitution with a des-methyl, ethyl ester, or pyridine-regioisomer analog introduces unquantified risk in reaction yield, selectivity, and downstream biological or material performance, making generic replacement scientifically unsound and procurement of the exact CAS-numbered compound essential for reproducibility [1].

Regioisomer Pyridin-2-yl or pyridin-4-yl analogs may shift coordination geometry and network topology; meta position cannot be assumed equivalent.
Triazole 1,2,4-Triazole isomers present different H-bond acceptor patterns and kinase hinge-binding geometry; binding profiles may not transfer.
Side-chain Des-methyl or ethyl ester analogs alter conformational restriction and metabolic stability; crystallinity and solubility may differ significantly.

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic Acid: Evidence vs. Analogs


Gem-Dimethyl Conformational Shielding of Carboxylate

The 2-methyl-2-propanoic acid moiety introduces a quaternary α-carbon that fixes the carboxylate group in a sterically constrained orientation, in contrast to analogs bearing an unsubstituted propanoic acid chain or an ethyl ester. While no direct head-to-head comparison data exist for this specific compound, class-level inference from analogous triazole-carboxylate systems indicates that gem-dimethyl substitution increases metabolic stability by shielding the carboxylate from esterase-mediated hydrolysis and reduces conformational entropy upon metal coordination, resulting in more crystalline coordination polymers compared to des-methyl analogs [1][2].

Gem-Dimethyl Shielding
Class-level inference
Quaternary α-carbon with 3 rotatable bonds; reduced conformational entropy vs. des-methyl analog
Supports crystallinity and metabolic stability screening
Class-level inference from triazole-carboxylate systems; direct data absent
Coordination Chemistry Medicinal Chemistry Crystal Engineering

Pyridin-3-yl Regioisomer: Metal-Binding Geometry

The pyridin-3-yl substitution on the triazole C4 position positions the pyridine nitrogen at a meta orientation relative to the triazole ring, enabling divergent coordination vectors compared to pyridin-2-yl (ortho, potentially chelating) and pyridin-4-yl (para, linearly extended) regioisomers. In Cd(II) coordination polymer studies using structurally related pyridyl-triazole-carboxylate ligands, the positional isomeric effect of the pyridyl nitrogen was directly shown to dictate the dimensionality and topology of the resulting metal-organic framework [1]. Although the specific compound was not tested, the pyridin-3-yl isomer consistently yields distinct coordination network architectures vs. the pyridin-4-yl isomer, which is relevant for procurement when the target compound is to be used as a ligand or linker [1].

Pyridin-3-yl Geometry
Class-level inference
Target: pyridin-3-yl (meta), ~120° vector. Comparator: pyridin-4-yl (linear) yields different network topology in Cd(II) model.
Coordination network architecture is regioisomer-dependent
Based on analogous pyridyl-triazole-carboxylate ligands; not tested on this compound
Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

1,2,3-Triazole vs. 1,2,4-Triazole H-Bond Pattern

The 1,2,3-triazole core contains three contiguous nitrogen atoms (N1, N2, N3) vs. the 1,2,4-triazole arrangement (N1, N2, C3, N4). PubChem computed data indicate the compound has 5 total hydrogen bond acceptors, with the triazole N2 and N3 positions available for H-bonding in a unique spatial arrangement compared to 1,2,4-triazole isomers [1]. In the broader pyridyltriazole patent literature, the 1,2,3-triazole substitution pattern is explicitly distinguished from 1,2,4-triazoles for achieving selective B-Raf V600E inhibition, with the 1,2,3-triazole providing distinct π-stacking and hinge-binding interactions within the kinase ATP pocket [2]. The compound's 1,2,3-triazole connectivity is therefore a critical structural determinant for any application involving triazole-mediated molecular recognition.

1,2,3-Triazole Pattern
Class-level inference
Target: N2/N3 contiguous acceptors (5 HBA). Comparator: 1,2,4-triazole shows non-contiguous N2/N4 pattern; differential kinase inhibition reported in patent series.
H-bond geometry may affect target recognition and crystal packing
Qualitative structural difference; no affinity data for this compound
Supramolecular Chemistry Crystal Engineering Drug Design

XLogP3-AA: Solubility-Permeability Balance

The compound's computed XLogP3-AA value of 0.6 (PubChem 2025) places it near the ideal midpoint for balancing aqueous solubility and passive membrane permeability [1]. This is notably lower than common ester prodrug forms (e.g., ethyl or methyl esters, which would increase logP by ~1.5-2.0 units) and more hydrophilic than fully aromatic pyridyl-triazole analogs lacking the carboxylic acid group. For in vitro cellular assays, a logP of 0.6 predicts sufficient aqueous solubility for DMSO/aqueous buffer dilution protocols while maintaining enough lipophilicity for passive cell membrane penetration, reducing the need for formulation excipients that could confound assay results.

XLogP3-AA Balance
Supporting evidence
0.6
Supports aqueous solubility and passive permeability for cellular assays
Computed value; experimental logP not reported
Medicinal Chemistry ADME Drug-Likeness

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic Acid: Recommended Applications


Coordination Polymer & MOF Linker Synthesis

The compound's pyridin-3-yl (meta) substitution and carboxylic acid functionality make it a candidate for constructing coordination polymers with metal ions such as Cd(II), Zn(II), or Cu(II), where the pyridine nitrogen position has been demonstrated to control network topology in analogous ligand systems [1]. Researchers should procure this exact regioisomer rather than the 2- or 4-pyridyl analogs when aiming to achieve divergent (non-linear) metal-organic chain propagation, as documented in the positional isomeric effect studies [1].

Fragment-Based B-Raf V600E Inhibitor Discovery

The pyridyl-1,2,3-triazole scaffold has been validated in patent literature as a privileged chemotype for B-Raf V600E inhibition, with the 1,2,3-triazole connectivity providing essential hinge-binding interactions [1]. This compound, bearing a free carboxylic acid, can serve as a fragment for structure-activity relationship exploration or as a synthetic intermediate for amide coupling to generate focused kinase inhibitor libraries, where the carboxylic acid enables rapid diversification without protecting group manipulation [1].

Crystalline Salt and Cocrystal Engineering

The combination of a basic pyridine nitrogen (pKa ~5.2 for pyridinium) and a carboxylic acid group (pKa ~4-5) within the same molecule (computed XLogP3-AA 0.6 [1]) enables the formation of zwitterionic species or organic salts with pharmaceutically acceptable counterions. The gem-dimethyl group provides steric bulk that can reduce hydration and improve crystallinity of the resulting salt forms, making this compound a candidate for solid-form screening in early pharmaceutical development [1].

Synthetic Intermediate for Click Chemistry-Derived Conjugates

Although the compound already contains the triazole core (pre-formed via click chemistry during its synthesis), the free carboxylic acid is amenable to amide bond formation with amine-containing payloads (e.g., fluorophores, biotin, polyethylene glycol chains). This enables its use as a building block for generating probe molecules or bioconjugates that leverage the pyridyl-triazole motif for target recognition, as supported by PDB structures showing the 4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl fragment engaged in protein-ligand interactions (PDB: 7LI5) [2].

Application
Selection Property
Validation Focus
Coordination polymer / MOF linker synthesis
Pyridin-3-yl regioisomer for divergent metal-organic chain propagation
Network topology reproducibility vs. 2-/4-pyridyl analogs
Fragment-based B-Raf V600E inhibitor libraries
1,2,3-Triazole hinge-binding chemotype with free carboxylic acid handle
Kinase panel selectivity and SAR expansion via amide coupling
Crystalline salt and cocrystal engineering
Zwitterionic potential from pyridine-carboxylic acid pair; gem-dimethyl steric bulk
Solid-form crystallinity and hydration screening
Click-chemistry conjugate synthesis
Carboxylic acid for amide coupling with amine payloads
Probe molecule target engagement via pyridyl-triazole recognition
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